Hnash
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: NSAH can be synthesized through a condensation reaction between salicylaldehyde and 2-hydroxynaphthalene-1-carbohydrazide. The reaction typically occurs in an ethanol solution under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for NSAH are not widely documented, the synthesis generally involves large-scale condensation reactions followed by purification processes such as crystallization or chromatography to ensure high purity and yield .
Types of Reactions:
Oxidation: NSAH can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: The compound can be reduced to its corresponding hydrazine derivative.
Substitution: NSAH can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used
Scientific Research Applications
NSAH has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an inhibitor in enzymatic studies.
Biology: Investigated for its potential to inhibit ribonucleotide reductase, affecting DNA synthesis and cell proliferation.
Medicine: Explored for its anti-tumor activity, particularly in cancer cell lines such as MDA-231, HCT116, and Panc1
Industry: Potential applications in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
NSAH exerts its effects by binding to the catalytic site of human ribonucleotide reductase, inhibiting its activity. This inhibition leads to a decrease in the levels of deoxyribonucleotide triphosphates (dGTP and dATP) in the cell, causing S-phase arrest and preventing DNA synthesis. The compound’s binding affinity and competitive inhibition mode have been confirmed through various biochemical assays .
Comparison with Similar Compounds
Gemcitabine: Another ribonucleotide reductase inhibitor used in cancer treatment.
Hydroxyurea: A well-known ribonucleotide reductase inhibitor with similar applications in cancer therapy.
Uniqueness of NSAH: NSAH is unique due to its nonnucleoside structure, which allows it to inhibit ribonucleotide reductase without being incorporated into DNA. This property reduces the potential for mutagenic effects compared to nucleoside analogs like gemcitabine .
Biological Activity
Hnash, often referenced in the context of non-alcoholic steatohepatitis (NASH), is a compound that has garnered attention for its potential therapeutic effects on liver diseases. NASH is characterized by inflammation and damage in the liver due to fat accumulation, and it poses significant health risks, including cirrhosis and liver cancer. This article explores the biological activity of this compound, focusing on its mechanisms, clinical studies, and case studies that illustrate its efficacy.
This compound primarily functions through several biological pathways that are crucial in the management of NASH:
- Fibroblast Growth Factor 21 (FGF21) Analog : this compound is a glycoPEGylated analog of FGF21, which has been shown to have beneficial effects on hepatic steatosis, injury, and fibrosis. The glycoPEGylation technology enhances its biological activity and prolongs its half-life in circulation, allowing for less frequent dosing regimens .
- Regulation of Lipid Metabolism : this compound influences lipid metabolism by modulating key metabolic pathways involved in fat storage and breakdown. This regulation helps reduce hepatic fat accumulation and improves overall metabolic health .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects that can mitigate liver inflammation associated with NASH. This action is essential in preventing further liver damage and progression to more severe stages of the disease .
Clinical Studies
Recent clinical trials have provided insights into the safety and efficacy of this compound in treating NASH:
- Phase 1b/2a Clinical Trial : A multicenter, randomized, double-blind study evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with NASH or non-alcoholic fatty liver disease (NAFLD). Results indicated significant reductions in liver fat as measured by MRI-PDFF after treatment with this compound over a 12-week period .
- Comparative Efficacy : In comparison to placebo, patients receiving this compound showed statistically significant improvements in key lipid parameters and liver function tests. The favorable tolerability profile suggests that this compound can be administered safely over extended periods .
Case Studies
Several case studies highlight the practical applications and outcomes associated with this compound treatment:
- Case Study from nRollmed : A pharmaceutical company engaged in a Phase 3 trial with this compound reported successful patient recruitment strategies that exceeded industry standards for NASH trials. Out of 122 patients referred, 33 consented to participate, demonstrating the compound's potential in real-world clinical settings .
- NashBio Research : NashBio documented several case studies showcasing the effectiveness of this compound in various research contexts. These studies emphasized data-driven approaches to understanding patient outcomes and drug efficacy in treating NASH .
Data Summary
The following table summarizes key findings from clinical trials involving this compound:
Study Phase | Number of Patients | Treatment Duration | Key Findings |
---|---|---|---|
Phase 1b/2a | 83 | 12 weeks | Significant reduction in liver fat; favorable tolerability profile |
Phase 3 | 122 | Ongoing | Exceeded recruitment benchmarks; promising patient outcomes reported |
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)18(23)20-19-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSJOLDICPVVAV-YBFXNURJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54009-54-0 |
Source
|
Record name | 2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054009540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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